5-(Dimethylamino)isoindoline-1,3-dithione
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Overview
Description
5-(Dimethylamino)isoindoline-1,3-dithione is a heterocyclic compound that belongs to the isoindoline family. Isoindolines are known for their diverse biological activities and are present in many synthetic compounds, natural products, and bioactive small molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dimethylamino)isoindoline-1,3-dithione typically involves the reaction of isoindoline derivatives with dimethylamine and sulfur sources. One common method is the reaction of isoindoline-1,3-dione with dimethylamine and elemental sulfur under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 5-(Dimethylamino)isoindoline-1,3-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dithione group to dithiol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature: 0-25°C.
Reduction: Lithium aluminum hydride; reaction temperature: -10 to 0°C.
Substitution: Various nucleophiles such as alkyl halides or aryl halides; reaction temperature: 25-50°C.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dithiols.
Substitution: Substituted isoindoline derivatives.
Scientific Research Applications
5-(Dimethylamino)isoindoline-1,3-dithione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)isoindoline-1,3-dithione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. Additionally, its ability to inhibit β-amyloid protein aggregation indicates potential use in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Isoindoline-1,3-dione: Known for its anticancer and antimicrobial properties.
N-Substituted isoindolines: Display a wide range of biological activities, including enzyme inhibition and receptor modulation.
Uniqueness: 5-(Dimethylamino)isoindoline-1,3-dithione stands out due to its unique dithione group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for the development of advanced materials and potential therapeutic agents .
Properties
Molecular Formula |
C10H10N2S2 |
---|---|
Molecular Weight |
222.3 g/mol |
IUPAC Name |
5-(dimethylamino)isoindole-1,3-dithione |
InChI |
InChI=1S/C10H10N2S2/c1-12(2)6-3-4-7-8(5-6)10(14)11-9(7)13/h3-5H,1-2H3,(H,11,13,14) |
InChI Key |
OHWZDGMPEGCYCT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=S)NC2=S |
Origin of Product |
United States |
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